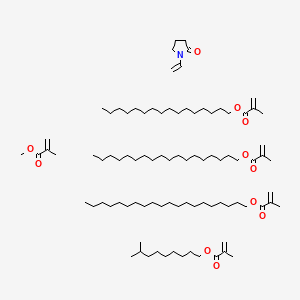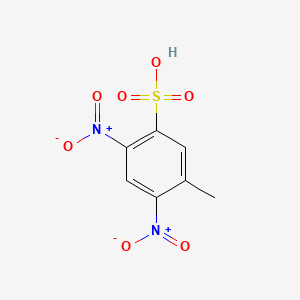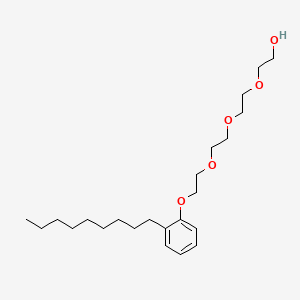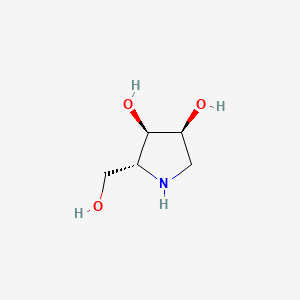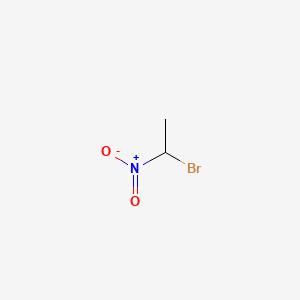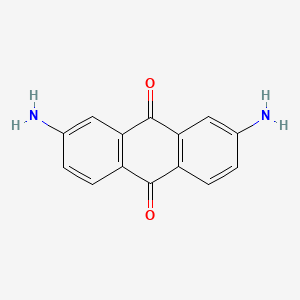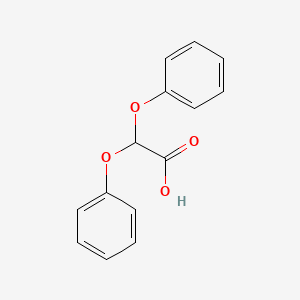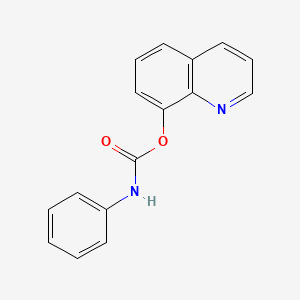
Quinolin-8-yl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl phenylcarbamate is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.2787 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of Quinolin-8-yl phenylcarbamate is characterized by a quinoline nucleus with a phenylcarbamate ester group . An interesting study on a related compound, Quinolin-8-yl 4-Chlorobenzoate, showed that the molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .Chemical Reactions Analysis
Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include various synthesis protocols and functionalization reactions for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
Quinolin-8-yl phenylcarbamate has a molecular weight of 264.2787 . More detailed physical and chemical properties were not found in the search results.Wirkmechanismus
While the specific mechanism of action for Quinolin-8-yl phenylcarbamate is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of biological activities . For instance, bedaquiline, a quinoline derivative, inhibits the c subunit of ATP synthase responsible for synthesizing ATP .
Zukünftige Richtungen
Quinoline and its derivatives continue to be a focus of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future directions may include the development of new synthesis protocols and the exploration of novel therapeutic strategies . The role of anions in generating high symmetry non-equivalent molecules in urea and carbamate derivatives, including Quinolin-8-yl phenylcarbamate, is also a topic of interest .
Eigenschaften
CAS-Nummer |
6329-08-4 |
|---|---|
Produktname |
Quinolin-8-yl phenylcarbamate |
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
quinolin-8-yl N-phenylcarbamate |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-13-8-2-1-3-9-13)20-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H,(H,18,19) |
InChI-Schlüssel |
PBDIJXYBHFECQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Andere CAS-Nummern |
6329-08-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



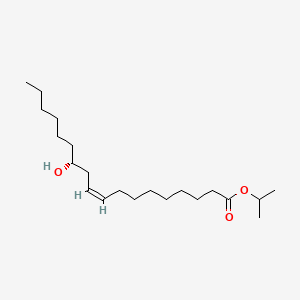
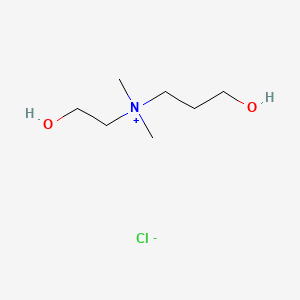
![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)
